molecular formula C10H16N4S B14907461 4-((5-(Tert-butyl)-4h-1,2,4-triazol-3-yl)thio)butanenitrile

4-((5-(Tert-butyl)-4h-1,2,4-triazol-3-yl)thio)butanenitrile

Cat. No.: B14907461
M. Wt: 224.33 g/mol
InChI Key: HVGPXHSAAPSVLC-UHFFFAOYSA-N
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Description

4-((5-(Tert-butyl)-4h-1,2,4-triazol-3-yl)thio)butanenitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a tert-butyl group, a triazole ring, a thioether linkage, and a butanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(Tert-butyl)-4h-1,2,4-triazol-3-yl)thio)butanenitrile typically involves the formation of the triazole ring followed by the introduction of the thioether and nitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl hydrazine with carbon disulfide can form the triazole ring, which is then further reacted with 4-chlorobutanenitrile to introduce the thioether and nitrile functionalities.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the tert-butyl group efficiently, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

4-((5-(Tert-butyl)-4h-1,2,4-triazol-3-yl)thio)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can react under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-((5-(Tert-butyl)-4h-1,2,4-triazol-3-yl)thio)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((5-(Tert-butyl)-4h-1,2,4-triazol-3-yl)thio)butanenitrile involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The thioether linkage can participate in redox reactions, affecting cellular processes. The nitrile group can interact with nucleophiles, potentially modifying biological pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H16N4S

Molecular Weight

224.33 g/mol

IUPAC Name

4-[(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanenitrile

InChI

InChI=1S/C10H16N4S/c1-10(2,3)8-12-9(14-13-8)15-7-5-4-6-11/h4-5,7H2,1-3H3,(H,12,13,14)

InChI Key

HVGPXHSAAPSVLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NN1)SCCCC#N

Origin of Product

United States

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